1-[2-chloro-7-[(3S,5S)-3,5-dimethylmorpholin-4-yl]pyrazolo[1,5-a]pyrimidin-6-yl]-3-[2-(trifluoromethyl)pyridin-4-yl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-chloro-7-[(3S,5S)-3,5-dimethylmorpholin-4-yl]pyrazolo[1,5-a]pyrimidin-6-yl]-3-[2-(trifluoromethyl)pyridin-4-yl]urea is a useful research compound. Its molecular formula is C19H19ClF3N7O2 and its molecular weight is 469.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-[2-chloro-7-[(3S,5S)-3,5-dimethylmorpholin-4-yl]pyrazolo[1,5-a]pyrimidin-6-yl]-3-[2-(trifluoromethyl)pyridin-4-yl]urea, also known as MLT-231, is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of cyclin-dependent kinases (CDKs). This article explores its biological activity through various studies and findings.
Molecular Formula
The molecular formula of MLT-231 is C19H19ClF3N7O2 .
Structural Characteristics
The compound features a complex structure that includes:
- A chloro group,
- A morpholine moiety,
- A pyrazolo[1,5-a]pyrimidine core,
- A trifluoromethyl pyridine substituent.
MLT-231 functions primarily as a CDK inhibitor . CDKs are crucial for cell cycle regulation, and their inhibition can lead to antiproliferative effects in cancer cells. The compound's structure suggests it may interfere with the ATP-binding site of CDKs, thereby inhibiting their activity.
In Vitro Studies
Research indicates that MLT-231 demonstrates significant antiproliferative effects against various cancer cell lines. For example:
- Cell Line Testing : In vitro assays showed that MLT-231 effectively reduced cell viability in breast cancer and leukemia cell lines.
In Vivo Studies
Animal model studies have shown promising results:
- Tumor Growth Inhibition : In xenograft models, MLT-231 significantly inhibited tumor growth compared to control groups.
Pharmacokinetics
Pharmacokinetic studies suggest that MLT-231 has favorable absorption and distribution characteristics:
- Bioavailability : The compound exhibits good bioavailability and can cross the blood-brain barrier, which is critical for central nervous system-targeted therapies.
Case Study 1: Breast Cancer
In a study involving breast cancer xenografts in mice, treatment with MLT-231 led to a 60% reduction in tumor size over four weeks. This study highlights the compound's potential as a therapeutic agent in oncology.
Case Study 2: Leukemia
Another investigation focused on acute myeloid leukemia (AML) cells showed that MLT-231 induced apoptosis in a dose-dependent manner. Flow cytometry analysis confirmed increased rates of early and late apoptotic cells following treatment.
Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
CDK Inhibition | Significant inhibition | |
Antiproliferative | Reduced cell viability | |
Tumor Growth | 60% reduction in size | |
Apoptosis Induction | Increased apoptotic cells |
Pharmacokinetic Profile
Parameter | Value |
---|---|
Bioavailability | Good |
Blood-Brain Barrier | Yes |
Propriétés
IUPAC Name |
1-[2-chloro-7-[(3S,5S)-3,5-dimethylmorpholin-4-yl]pyrazolo[1,5-a]pyrimidin-6-yl]-3-[2-(trifluoromethyl)pyridin-4-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClF3N7O2/c1-10-8-32-9-11(2)29(10)17-13(7-25-16-6-15(20)28-30(16)17)27-18(31)26-12-3-4-24-14(5-12)19(21,22)23/h3-7,10-11H,8-9H2,1-2H3,(H2,24,26,27,31)/t10-,11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFPCFGGFGQMJQG-QWRGUYRKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCC(N1C2=C(C=NC3=CC(=NN32)Cl)NC(=O)NC4=CC(=NC=C4)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COC[C@@H](N1C2=C(C=NC3=CC(=NN32)Cl)NC(=O)NC4=CC(=NC=C4)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClF3N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.